Cyclobutoxy vs. Cyclobutylmethoxy: Molecular Weight and Lipophilicity Advantage
4-Cyclobutoxy-3,5-difluorobenzenamine (MW 199.2 g/mol; predicted LogP ~2.1) offers a lower molecular weight and reduced lipophilicity compared to its closest commercially available analog, 4-(cyclobutylmethoxy)-3,5-difluorobenzenamine (MW 213.2 g/mol; predicted LogP ~2.4). This 14-Dalton (7%) molecular weight advantage and ΔLogP of –0.3 results from the direct attachment of the cyclobutyl ring to the oxygen atom, eliminating the methylene spacer present in the cyclobutylmethoxy analog . In fragment-based screening or lead optimization campaigns, a 7% reduction in molecular weight can improve ligand efficiency indices (LE = 0.30–0.35 kcal mol⁻¹ per heavy atom) while the lower LogP contributes to a more favorable Lipinski Rule-of-5 profile, reducing the risk of poor aqueous solubility and high non-specific binding [1].
| Evidence Dimension | Molecular Weight (g/mol) and predicted LogP |
|---|---|
| Target Compound Data | MW: 199.2 g/mol; predicted LogP: ~2.1 |
| Comparator Or Baseline | 4-(Cyclobutylmethoxy)-3,5-difluorobenzenamine (CAS 1707369-83-2): MW 213.2 g/mol; predicted LogP ~2.4 |
| Quantified Difference | ΔMW = 14 g/mol (7% reduction); ΔLogP ≈ –0.3 |
| Conditions | Predicted values calculated using ChemAxon/Chemicalize platform under standard conditions (pH 7.4, 25 °C) |
Why This Matters
A 7% molecular weight reduction and 0.3-unit lower LogP directly translate to superior lead-likeness metrics, making this compound more attractive for fragment-based screening or early-stage medicinal chemistry programs where potency-per-heavy-atom efficiency is a key selection criterion.
- [1] Hopkins, A. L., Groom, C. R., Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discov. Today 2004, 9, 430-431. DOI: 10.1016/S1359-6446(04)03069-7. View Source
